molecular formula C10H12FNO2 B1397763 1-Tert-butyl-2-fluoro-4-nitrobenzene CAS No. 489-18-9

1-Tert-butyl-2-fluoro-4-nitrobenzene

Cat. No.: B1397763
CAS No.: 489-18-9
M. Wt: 197.21 g/mol
InChI Key: JTCVHMXGBLEHOJ-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Tert-butyl-2-fluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and as an intermediate in the production of other chemical compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the specific context of the biochemical reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering their ability to regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and toxicological effects. Studies have shown that high doses of this compound can cause oxidative stress, liver damage, and alterations in blood chemistry. These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play crucial roles in its detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its localization and concentration within different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

1-tert-butyl-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVHMXGBLEHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-tert-butyl-5-nitroaniline (5.0 g, 25.8 mmol) in H2O (20 mL) was added conc. HCl (10 mL). After a solution was observed, the mixture was cooled to 0° C. followed by the slow addition of NaNO2 (1.78 g, 25.8 mmol) in H2O (10 mL). The reaction mixture was stirred at 0° C. for another 0.5 hours. Then HPF6 solution (40 mL) was added in two batches. The precipitate obtained by filtration was then heated under infrared light about 130-150° C. while grey solid slowly burned to dark viscous oil. The reaction process was monitored by TLC. The obtained dark oil was purified by chromatography on silica gel to afford 1-tert-butyl-2-fluoro-4-nitrobenzene (600 mg, 12.0% yield). NMR (400 MHz, CDCl3) δ 7.96 (dd, J=2.4, 8.8 Hz, 1H), 7.87 (dd, J=2.4, 12.0 Hz, 1H), 7.48 (t, J=8.0 Hz, 1H), 1.43 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.